3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Overview
Description
3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with the molecular formula C20H23F3N2O3 This compound features a bicyclo[221]heptane core, which is a privileged structure in organic chemistry due to its rigidity and unique spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can be achieved through a multi-step process involving the formation of the bicyclo[2.2.1]heptane core followed by functionalization with the trifluoromethylphenylpiperazine group. One approach involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its potential biological activity can be explored for the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: The compound could be investigated for its therapeutic potential, particularly in areas where trifluoromethyl and piperazine groups are known to enhance biological activity.
Industry: Its stability and reactivity make it suitable for use in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine moiety can engage in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclo[2.2.1]heptane derivative with different functional groups.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: A structurally similar compound with a methoxy group.
Uniqueness
The presence of both the trifluoromethyl and piperazine groups in 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID sets it apart from other bicyclo[2.2.1]heptane derivatives. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3/c21-20(22,23)14-2-1-3-15(11-14)24-6-8-25(9-7-24)18(26)16-12-4-5-13(10-12)17(16)19(27)28/h1-3,11-13,16-17H,4-10H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLXMFGCWUCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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